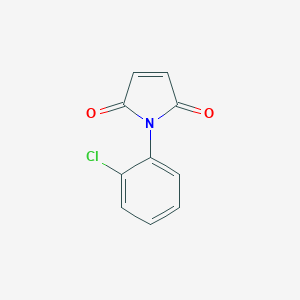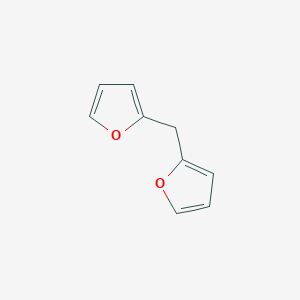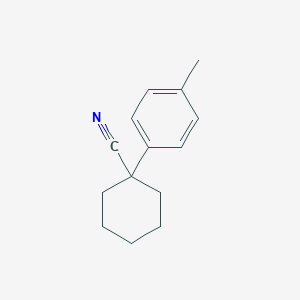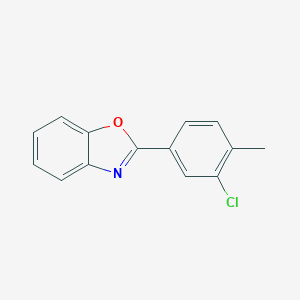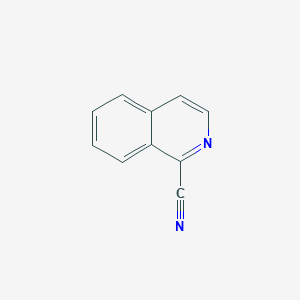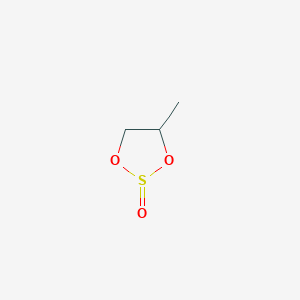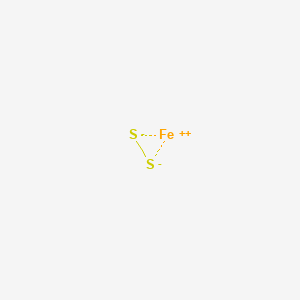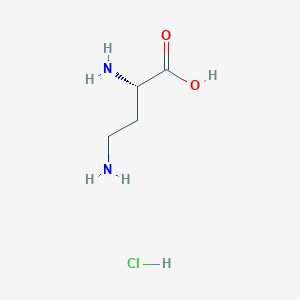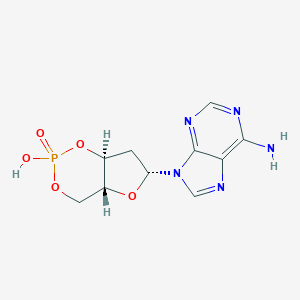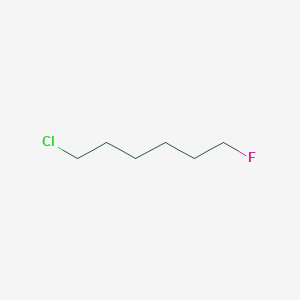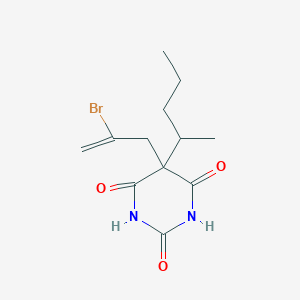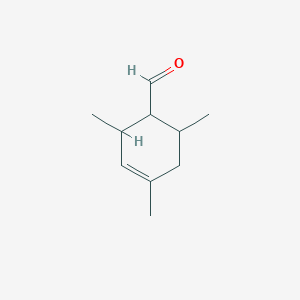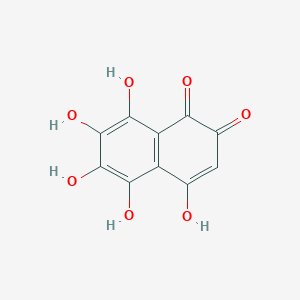
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8-pentahydroxy-1,4-naphthoquinone involves several steps. One key step is the acid-catalyzed condensation of 2-hydroxy-1,4-naphthoquinone with appropriate reagents . The reaction conditions typically involve the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for 2,3,5,6,8-pentahydroxy-1,4-naphthoquinone are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions used in laboratory-scale synthesis are scaled up for industrial production, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized by atmospheric oxygen, leading to the formation of dehydroechinochrome.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. Common reagents include halogenating agents and alkylating agents.
Major Products Formed
Reduction: Reduction typically yields hydroquinone derivatives.
Substitution: Substitution reactions can yield a variety of derivatives depending on the reagents used.
Scientific Research Applications
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione has several scientific research applications across various fields :
Chemistry: It is used as a model compound for studying the antioxidant mechanisms of polyhydroxylated naphthoquinones.
Medicine: It has been investigated for its antioxidant properties and potential therapeutic applications in treating oxidative stress-related diseases
Industry: The compound’s antioxidant properties make it a candidate for use in industrial applications where oxidative stability is important.
Mechanism of Action
The mechanism of action of 2,3,5,6,8-pentahydroxy-1,4-naphthoquinone involves its ability to quench reactive oxygen species (ROS) and prevent redox imbalance . The compound’s multiple hydroxyl groups can donate hydrogen atoms to neutralize ROS, thereby protecting cells from oxidative damage . It targets various molecular signals involved in oxidative stress and inflammation, making it a potential therapeutic agent for ophthalmologic, cardiovascular, cerebrovascular, inflammatory, and metabolic diseases .
Comparison with Similar Compounds
Similar Compounds
Echinochrome A (7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone): This compound is similar in structure but has an ethyl group at the 7-position.
Dehydroechinochrome: Formed by the oxidation of echinochrome A, it has a similar structure but with additional oxidation at specific positions.
Uniqueness
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione is unique due to its high degree of hydroxylation, which enhances its antioxidant properties. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
1143-11-9 |
|---|---|
Molecular Formula |
C10H6O7 |
Molecular Weight |
238.15 g/mol |
IUPAC Name |
2,3,5,6,8-pentahydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H6O7/c11-2-1-3(12)6(13)5-4(2)7(14)9(16)10(17)8(5)15/h1,11-13,16-17H |
InChI Key |
OSCDUVMWLUYRCU-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)O)O)O |
Canonical SMILES |
C1=C(C2=C(C(=C(C(=C2O)O)O)O)C(=O)C1=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


